(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a chlorine atom, a methyl group, and a phenyl group attached to the pyrazole ring, with a hydroxymethyl group (-CH2OH) at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including halogenation, alkylation, and reduction steps.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different pyrazole derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions: Reagents like PCC (Pyridinium chlorochromate) for oxidation, LiAlH4 (Lithium aluminium hydride) for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde , 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid , and various substituted pyrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol: is similar to other pyrazole derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(2-methoxyphenyl)methanone
This compound .
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJEOGFQJOJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377069 | |
Record name | (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321538-17-4 | |
Record name | (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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